4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Overview
Description
4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a heterocyclic compound that incorporates boron, nitrogen, and oxygen within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with tris(2-aminoethyl)amine under controlled conditions. The reaction proceeds through the formation of a cyclic ester, resulting in the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can break boron-oxygen bonds, resulting in different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-nitrogen compounds.
Scientific Research Applications
4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with molecular targets through internal σ-donation to the empty p orbital of boron or d orbitals of silicon. This interaction can affect various pathways and lead to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Triethanolamine borate
- Boric acid, tris(2-aminoethyl) ester
Uniqueness
4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to its specific ring structure and the presence of boron, nitrogen, and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
67630-08-4 |
---|---|
Molecular Formula |
C9H18BNO3 |
Molecular Weight |
199.06 g/mol |
IUPAC Name |
4,6,11-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18BNO3/c1-7-4-12-10-13-5-8(2)11(7)9(3)6-14-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
YMORJMXYPMMMSY-UHFFFAOYSA-N |
Canonical SMILES |
B12OCC(N(C(CO1)C)C(CO2)C)C |
Origin of Product |
United States |
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